WDR5-IN-4 TFA Demonstrates >930-Fold Greater Binding Affinity for WDR5 Compared to First-Generation Probe OICR-9429
WDR5-IN-4 TFA exhibits a Kd of 0.1 nM for the WIN-site of WDR5, representing a >930-fold improvement in binding affinity over the widely used chemical probe OICR-9429, which has a reported Kd of 93±28 nM [1]. This picomolar affinity is a key differentiating feature that enables potent cellular activity and distinguishes WDR5-IN-4 TFA from first-generation WIN-site inhibitors .
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 0.1 nM |
| Comparator Or Baseline | OICR-9429: 93 ± 28 nM |
| Quantified Difference | ≥930-fold higher affinity |
| Conditions | Biochemical binding assay; WDR5 WIN-site |
Why This Matters
Higher binding affinity at the same target site enables lower working concentrations, potentially reducing off-target effects and improving signal-to-noise ratios in cellular assays.
- [1] Selleck Chemicals. OICR-9429 Technical Datasheet. View Source
